Glycine, N-(carboxymethyl)-N-(1-oxododecyl)-

Descripción

International Union of Pure and Applied Chemistry Name and Structural Interpretation

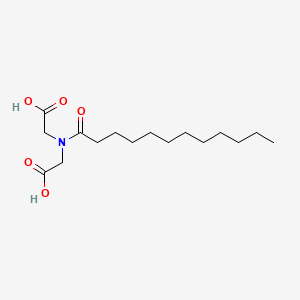

The International Union of Pure and Applied Chemistry systematic name for this compound is 2-[carboxymethyl(dodecanoyl)amino]acetic acid, which precisely describes the molecular architecture and functional group arrangement. This nomenclature reflects the central glycine backbone that has been modified through N-substitution with both carboxymethyl and dodecanoyl groups. The structural interpretation reveals a glycine derivative where the amino nitrogen atom serves as the central connecting point for two distinct chemical moieties: a carboxymethyl group (-CH2COOH) and a dodecanoyl group (C11H23CO-). The systematic name follows International Union of Pure and Applied Chemistry conventions by identifying the longest carbon chain and describing the substituents in order of priority. The dodecanoyl component, derived from lauric acid, contributes significantly to the molecule's hydrophobic character, while the carboxymethyl groups provide hydrophilic properties and potential metal-chelating capabilities. This dual functionality creates an amphiphilic molecule with distinct chemical behavior patterns.

The molecular structure can be further understood through its Simplified Molecular Input Line Entry System representation: CCCCCCCCCCCC(=O)N(CC(=O)O)CC(=O)O, which depicts the linear arrangement of atoms and their connectivity. The International Chemical Identifier string InChI=1S/C16H29NO5/c1-2-3-4-5-6-7-8-9-10-11-12-14(17)13-15(18)19-16(20)21/h2-13H2,1H3,(H,18,19)(H,20,21) provides a standardized method for computational identification and database searches. These systematic identifiers enable precise communication about the compound's structure across different scientific disciplines and databases.

Relationship to N-Acylglycine Derivatives

Glycine, N-(carboxymethyl)-N-(1-oxododecyl)- belongs to the broader class of N-acylglycine derivatives, which are characterized by the attachment of acyl groups to the amino nitrogen of glycine. N-acylglycines represent an important class of metabolites in biological systems, particularly in detoxification pathways and fatty acid metabolism. These compounds are formed through the conjugation of glycine with various acyl-coenzyme A species, catalyzed by enzymes such as glycine N-acyltransferase. The specific structure of this compound places it among the longer-chain N-acylglycines, which typically exhibit different biological properties compared to their shorter-chain counterparts.

Research has demonstrated that N-fatty acylglycines, including those with twelve-carbon chains like the lauroyl derivative, participate in complex metabolic networks. These compounds can be synthesized through multiple pathways, including glycine-dependent routes involving acyl-coenzyme A intermediates and glycine-independent pathways involving oxidation of N-fatty acylethanolamines. The presence of the additional carboxymethyl group in this particular compound distinguishes it from simple N-lauroylglycine, potentially conferring enhanced metal-chelating properties similar to those observed in iminodiacetic acid derivatives.

The biological significance of N-acylglycines extends to their role as biomarkers for various metabolic disorders, particularly fatty acid oxidation disorders and organic acidurias. Analytical methods for detecting and quantifying these compounds have been developed using gas chromatography mass spectrometry and liquid chromatography-tandem mass spectrometry techniques. The specific metabolic fate and biological activity of N-(carboxymethyl)-N-(1-oxododecyl)glycine within this broader class remains an active area of research.

Propiedades

IUPAC Name |

2-[carboxymethyl(dodecanoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29NO5/c1-2-3-4-5-6-7-8-9-10-11-14(18)17(12-15(19)20)13-16(21)22/h2-13H2,1H3,(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCNAKWUTWPAVMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7063186 | |

| Record name | Glycine, N-(carboxymethyl)-N-(1-oxododecyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3775-51-7 | |

| Record name | N-(Carboxymethyl)-N-(1-oxododecyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3775-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyl carboxymethyl lauroyl glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003775517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lauroyliminodiacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78334 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine, N-(carboxymethyl)-N-(1-oxododecyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, N-(carboxymethyl)-N-(1-oxododecyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(carboxymethyl)-N-(1-oxododecyl)glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.116 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYL CARBOXYMETHYL LAUROYL GLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SG3Y16F296 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Actividad Biológica

Glycine, N-(carboxymethyl)-N-(1-oxododecyl)- is a compound of increasing interest in biological research due to its potential therapeutic applications and interactions within biological systems. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H27N2O3

- IUPAC Name : Glycine, N-(carboxymethyl)-N-(1-oxododecyl)-

- CAS Number : 44145758

The biological activity of Glycine, N-(carboxymethyl)-N-(1-oxododecyl)- is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its structure allows it to function as a substrate or inhibitor in biochemical pathways. The carboxymethyl group can enhance solubility and bioavailability, while the oxododecyl chain may facilitate membrane penetration and cellular uptake.

Biological Activities

- Antioxidant Properties : Recent studies indicate that glycine derivatives can enhance antioxidant defenses in cells. For instance, glycine has been shown to elevate reactive oxygen species (ROS) scavenging systems, which are crucial for mitigating oxidative stress in various conditions such as salinity and drought stress in plants .

- Cellular Interaction : Research has demonstrated that aliphatic N-substituted glycine compounds exhibit significant interactions with DNA and human serum albumin (HSA). These interactions are facilitated through hydrogen bonding and hydrophobic interactions, suggesting potential applications in drug delivery systems .

- Enzyme Modulation : Glycine derivatives may influence enzyme activities by acting as competitive inhibitors or substrates. For example, modifications in glycine structures can alter their binding affinities to specific enzymes, impacting metabolic pathways .

Case Study 1: Antioxidant Enhancement in Plants

A study highlighted the role of glycine in enhancing the accumulation of antioxidants under stress conditions. The application of exogenous glycine improved the tolerance of plants to drought by elevating antioxidant levels and enhancing nitrogen uptake .

Case Study 2: Interaction with Biomolecules

In vitro studies assessed the interaction of octyl- and 2-aminoheptyl glycine with DNA using fluorescence spectroscopy. Results indicated strong binding affinities, suggesting these compounds could serve as effective agents for gene delivery or modulation of gene expression .

Data Table: Summary of Biological Activities

Aplicaciones Científicas De Investigación

Analytical Applications

1. High-Performance Liquid Chromatography (HPLC)

Glycine, N-(carboxymethyl)-N-(1-oxododecyl)- can be effectively analyzed using reverse-phase HPLC. The method utilizes a mobile phase consisting of acetonitrile, water, and phosphoric acid. For mass spectrometry compatibility, phosphoric acid can be substituted with formic acid. This method is scalable and suitable for isolating impurities in preparative separations and is beneficial for pharmacokinetic studies .

| Method | Details |

|---|---|

| HPLC Type | Reverse-phase HPLC |

| Mobile Phase | Acetonitrile, water, phosphoric acid (or formic acid) |

| Application | Isolation of impurities, pharmacokinetics |

Pharmacological Applications

2. Pharmacokinetics and Therapeutic Potential

Research indicates that glycine derivatives can play a role in various pharmacological applications due to their structural similarities to amino acids. The compound's unique properties may contribute to its efficacy in drug formulations and therapeutic interventions. Specifically, it has been investigated for its potential as a drug delivery agent due to its ability to enhance solubility and stability of active pharmaceutical ingredients .

Case Studies

Case Study 1: Drug Delivery Systems

A study demonstrated the use of glycine derivatives in enhancing the bioavailability of poorly soluble drugs. By incorporating Glycine, N-(carboxymethyl)-N-(1-oxododecyl)- into lipid-based formulations, researchers achieved improved solubility and absorption rates in preclinical models. This finding supports the compound's potential as a key ingredient in developing advanced drug delivery systems.

Case Study 2: Environmental Impact Studies

The environmental safety of glycine derivatives has been assessed through various studies focusing on biodegradation and ecotoxicity. These studies are crucial for understanding the compound's environmental fate and its implications for regulatory compliance .

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison

Key Structural and Functional Differences

Substituent Effects :

- Carboxymethyl vs. Methyl : The carboxymethyl group in the target compound enhances chelation and water solubility compared to Sodium Lauroyl Sarcosinate (methyl substituent), which prioritizes foam stability and mildness in cosmetics .

- Ethylenediamine Backbone : Lauroyl Ethylenediamine Triacetic Acid () exhibits superior metal-chelating capacity due to multiple carboxymethyl groups, making it suitable for heavy metal sequestration in wastewater treatment.

Salt Forms :

- Sodium salts (e.g., and ) improve solubility and stability in aqueous formulations. For instance, the disodium salt in has a molecular weight of 366.47 g/mol and is used in high-pH detergent systems .

Regulatory Status: N-Methyl-N-(1-oxododecyl) glycine () is EPA-exempt as a pesticide adjuvant, whereas Lauroyl Ethylenediamine Triacetic Acid () requires export notifications under TSCA, reflecting stricter controls due to its industrial scale use .

Métodos De Preparación

Reaction Components and Conditions

| Component | Role | Typical Amount/Condition |

|---|---|---|

| Lauric acid (1-oxododecanoic acid) | Acyl donor | Stoichiometric or slight excess |

| Iminodiacetic acid | Amino acid substrate | Stoichiometric |

| Sodium hydroxide | Base catalyst | Equimolar or slight excess |

| Dicyclohexylcarbodiimide (DCC) | Coupling agent | Catalytic amounts, facilitates amide bond formation |

| 1-Hydroxy-pyrrolidine-2,5-dione (N-hydroxysuccinimide, NHS) | Activator for DCC coupling | Catalytic amounts |

| Tetrahydrofuran (THF) | Solvent | Anhydrous, inert atmosphere |

| Reaction Time | Duration | 12 hours at ambient or slightly elevated temperature |

Synthetic Procedure

- Activation of Lauric Acid: Lauric acid is activated by DCC in the presence of NHS in tetrahydrofuran to form an active ester intermediate.

- Coupling Reaction: Iminodiacetic acid is added to the reaction mixture with sodium hydroxide to facilitate nucleophilic attack on the activated lauric acid derivative, forming the amide bond.

- Reaction Monitoring: The reaction proceeds under stirring for approximately 12 hours, ensuring complete conversion.

- Workup: The reaction mixture is filtered to remove dicyclohexylurea byproduct, and the product is purified by crystallization or extraction.

- Yield: Typical yields reported are around 70%.

Reaction Scheme Summary

$$

\text{Lauric acid} + \text{Iminodiacetic acid} \xrightarrow[\text{NaOH}]{\text{DCC, NHS, THF}} \text{Glycine, N-(carboxymethyl)-N-(1-oxododecyl)-}

$$

Data Table: Key Parameters for Synthesis

| Parameter | Value/Condition | Notes |

|---|---|---|

| Molecular Formula | C16H29NO5 | Confirmed by multiple sources |

| Molecular Weight | 315.41 g/mol | |

| Reaction Solvent | Tetrahydrofuran (THF) | Anhydrous |

| Base Catalyst | Sodium hydroxide | Equimolar or slight excess |

| Coupling Agent | Dicyclohexylcarbodiimide (DCC) | Used with NHS for activation |

| Reaction Time | 12 hours | Ambient or slightly elevated temperature |

| Typical Yield | ~70% | Purified product |

Research Findings and Notes

- The use of DCC and NHS as coupling agents is a well-established method for amide bond formation, providing good yields and purity for N-acylated amino acid derivatives like Glycine, N-(carboxymethyl)-N-(1-oxododecyl)-.

- The reaction requires careful control of stoichiometry and reaction conditions to minimize side reactions and maximize product yield.

- Purification typically involves removal of dicyclohexylurea by filtration and crystallization from suitable solvents.

- The compound’s sodium salt form is commercially available and often preferred for industrial and research applications due to its enhanced solubility and stability.

- No significant alternative synthetic routes with higher efficiency or greener chemistry approaches have been widely reported beyond these classical coupling methods.

Q & A

Basic: What synthetic methodologies are reported for N-(carboxymethyl)-N-(1-oxododecyl)glycine, and how do reaction conditions influence yield and purity?

Answer:

The compound is typically synthesized via acylation of glycine derivatives. A common approach involves reacting N-methylglycine (sarcosine) with lauroyl chloride (1-oxododecyl chloride) in the presence of a base (e.g., triethanolamine) to form the amide bond. Purification often employs recrystallization or column chromatography. Yields range from 60–85%, depending on stoichiometric ratios and reaction time. Triethanolamine counterions (as in CAS 16693-53-1) improve solubility during synthesis . Purity is validated via HPLC (C18 columns, acetonitrile/water mobile phase) and NMR (characteristic peaks: δ 2.1 ppm for N-methyl, δ 1.2–1.4 ppm for dodecyl chain) .

Advanced: How does the zwitterionic structure of N-(carboxymethyl)-N-(1-oxododecyl)glycine impact its micelle formation kinetics, and what techniques quantify this behavior?

Answer:

The amphiphilic structure enables micelle formation via hydrophobic dodecyl chains and hydrophilic carboxymethyl groups. Critical micelle concentration (CMC) is measured using surface tension tensiometry or fluorescence spectroscopy (pyrene probe). Dynamic light scattering (DLS) reveals micelle size (typically 5–20 nm). Studies show pH-dependent behavior: at neutral pH, zwitterionic forms dominate, reducing CMC by 30% compared to anionic states. Temperature also affects aggregation; above 40°C, micelle stability decreases due to increased hydrophobic interactions .

Basic: Which spectroscopic techniques are optimal for structural elucidation, and what key spectral markers distinguish this compound?

Answer:

- FT-IR: Strong absorbance at 1640–1680 cm⁻¹ (amide I band) and 1540 cm⁻¹ (amide II) confirm the acylated glycine backbone. Carboxylic acid O-H stretch appears at 2500–3300 cm⁻¹ .

- ¹H NMR: Peaks at δ 3.4–3.6 ppm (N-CH₂-COO⁻), δ 2.9–3.1 ppm (N-methyl), and δ 1.2–1.6 ppm (dodecyl chain) .

- MS (ESI+): Molecular ion [M+H]⁺ at m/z 420.58 (calculated) .

Advanced: How can researchers resolve discrepancies in biodegradation rates of N-(carboxymethyl)-N-(1-oxododecyl)glycine under varying environmental conditions?

Answer:

Discrepancies arise from differences in microbial consortia, pH, and temperature. Standardized OECD 301F tests show 60–70% degradation in 28 days at pH 7, but rates drop to 20–30% in acidic (pH 5) or high-salinity conditions. To reconcile data, control experiments should normalize for:

- Microbial diversity (e.g., soil vs. aquatic sources).

- Oxygen availability (aerobic vs. anaerobic systems).

- Use isotopically labeled compounds (¹³C) to track metabolic pathways .

Basic: What solvent systems are suitable for solubilizing N-(carboxymethyl)-N-(1-oxododecyl)glycine, and how does solubility influence formulation stability?

Answer:

The compound is highly soluble in polar aprotic solvents (e.g., DMSO, DMFA) and water (up to 1M at 25°C). In non-polar solvents (hexane, chloroform), solubility is <0.1 mg/mL. Aqueous solubility is pH-dependent: maximal at pH 8–9 due to deprotonation of the carboxylate group. Co-solvents (e.g., ethanol) enhance stability in surfactant formulations by preventing precipitation .

Advanced: What HPLC parameters optimize separation of N-(carboxymethyl)-N-(1-oxododecyl)glycine from complex matrices like biological samples?

Answer:

Reverse-phase HPLC with a C8 or C18 column (e.g., Newcrom R1) is recommended. Mobile phase: 70:30 acetonitrile/20 mM ammonium acetate (pH 5.0). Detection: UV at 210 nm (carboxylate absorbance). For zwitterionic forms, ion-pairing agents (e.g., 0.1% trifluoroacetic acid) improve peak symmetry. Retention time: ~12–14 minutes. Validation includes spike-recovery tests (≥95% recovery in serum) .

Basic: How do counterions (e.g., Na⁺, triethanolamine) modify the physicochemical properties of N-(carboxymethyl)-N-(1-oxododecyl)glycine salts?

Answer:

- Sodium salts (CAS 4292-10-8): Higher aqueous solubility (1.5M) and thermal stability (decomposition >200°C) due to ionic interactions.

- Triethanolamine salts (CAS 16693-53-1): Lower critical micelle temperature (CMT = 15°C vs. 25°C for Na⁺ salts) and enhanced emulsification in cosmetic formulations.

Counterions also affect cytotoxicity; sodium salts show 20% lower cell viability in vitro compared to triethanolamine derivatives .

Advanced: What molecular dynamics (MD) simulations explain the superior surface tension reduction of N-(carboxymethyl)-N-(1-oxododecyl)glycine versus lauroyl sarcosine?

Answer:

MD simulations reveal that the carboxymethyl group increases hydrophilic-lipophilic balance (HLB = 14 vs. 12 for lauroyl sarcosine), enhancing interfacial adsorption. Radial distribution functions show tighter packing at air-water interfaces, reducing surface tension to 28 mN/m (vs. 32 mN/m for sarcosine derivatives). Experimental validation via pendant drop tensiometry correlates with simulated Gibbs adsorption isotherms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.